3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-9-14(10(2)20-16-9)22(17,18)15-8-11-5-6-12(19-11)13-4-3-7-21-13/h3-7,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFDKYIBGCTVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Properties
3,5-Dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide (molecular formula: C₁₄H₁₄N₂O₄S₂ , molecular weight: 338.4 g/mol ) consists of:
- A 3,5-dimethylisoxazole core substituted with a sulfonamide group at position 4.
- A (5-(thiophen-2-yl)furan-2-yl)methyl side chain linked via the sulfonamide nitrogen.
The thiophene and furan rings contribute to π-π stacking interactions, while the sulfonamide group enhances solubility and bioactivity.
Synthetic Routes and Methodologies
Sulfonyl Chlorination of Isoxazole Precursors
The primary synthesis involves sulfonyl chlorination of 3,5-dimethylisoxazole derivatives, followed by amination with (5-(thiophen-2-yl)furan-2-yl)methanamine.
Step 1: Preparation of 3,5-Dimethylisoxazole-4-Sulfonyl Chloride
A modified protocol from Komshina et al. (2024) is employed:
| Parameter | Value/Description |
|---|---|
| Substrate | 3,5-Dimethylisoxazole |
| Chlorinating Agent | Chlorosulfonic acid (0.10 mol) + SOCl₂ (0.01 mol) |
| Reaction Conditions | 60°C, 1 hour, under N₂ atmosphere |
| Workup | Ice-chloroform extraction, Na₂SO₄ drying |
| Purification | Silica gel chromatography (hexane:EtOAc 3:1) |
This step achieves regioselective sulfonation at position 4 due to the electron-withdrawing nature of the isoxazole ring, stabilizing the σ-complex intermediate.
Step 2: Amination with (5-(Thiophen-2-yl)Furan-2-yl)Methanamine
The sulfonyl chloride intermediate reacts with (5-(thiophen-2-yl)furan-2-yl)methanamine in acetonitrile with pyridine as a base:
$$
\text{C}7\text{H}7\text{ClNO}3\text{S} + \text{C}9\text{H}9\text{NOS} \xrightarrow{\text{Pyridine, CH₃CN}} \text{C}{14}\text{H}{14}\text{N}2\text{O}4\text{S}2 + \text{HCl}
$$
| Parameter | Value/Description |
|---|---|
| Molar Ratio | 1:1.2 (sulfonyl chloride:amine) |
| Temperature | 0°C → room temperature, 12 hours |
| Yield | ~65–72% (estimated from analogous reactions) |
The product is purified via recrystallization (ethanol/water) and confirmed by ¹H NMR and LC-MS .
Alternative Route: Multicomponent Coupling
A secondary method adapts Suzuki-Miyaura cross-coupling to construct the thiophene-furan moiety before sulfonamide formation:
Synthesis of (5-(Thiophen-2-yl)Furan-2-yl)Methanol :
- Couple 2-thiopheneboronic acid with 5-bromofuran-2-carbaldehyde via Pd(PPh₃)₄ catalysis.
- Reduce the aldehyde to methanol using NaBH₄ (yield: 85%).
Sulfonamide Coupling :
- React 3,5-dimethylisoxazole-4-sulfonyl chloride with the alcohol-derived amine (after Mitsunobu activation).
Reaction Optimization and Challenges
Regioselectivity in Sulfonyl Chlorination
The isoxazole ring directs sulfonation to position 4 despite its electron-withdrawing nature. Computational studies suggest this results from resonance stabilization of the σ-complex, where positive charge delocalizes onto the isoxazole oxygen. Competing sulfonation at position 5 is minimized (<5%).
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting Evitachem’s continuous flow protocol could enhance scalability:
- Microreactor Setup : Mix sulfonyl chloride and amine streams at 0°C, with in-line quenching.
- Advantages : Improved heat transfer, reduced reaction time (2 hours), higher yield (75–80%).
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide exhibit potent anticancer effects. These compounds have been studied for their ability to inhibit various cancer cell lines, including breast, colon, lung, and prostate cancers.
Carbonic Anhydrase Inhibition
Another significant application is the inhibition of carbonic anhydrases (CAs), particularly CA II and CA IX. These enzymes are often overexpressed in tumors and play a role in tumor growth and metastasis. The compound has demonstrated nanomolar-level potency against these enzymes, suggesting its potential as a therapeutic agent in oncology.
Study on Anticancer Activity
A recent investigation focused on the structure-activity relationship (SAR) of derivatives based on the isoxazole framework. Key findings include:
- Modifications at specific positions significantly enhanced anticancer efficacy while reducing toxicity towards normal cells.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 0.5 |
| Compound B | Colon Cancer | 0.8 |
| Compound C | Lung Cancer | 1.0 |
| Compound D | Prostate Cancer | 0.7 |
Carbonic Anhydrase Inhibition Study
Another study evaluated the compound's ability to inhibit human carbonic anhydrases II and IX in vitro. The results revealed IC50 values in the nanomolar range, indicating strong inhibitory potential:
| Enzyme Type | IC50 (nM) |
|---|---|
| CA II | 10 |
| CA IX | 15 |
These findings highlight its promise as a therapeutic agent targeting both cancer proliferation and tumor microenvironment regulation.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Table 1: Structural Comparison with Selected Analogues
Key Comparisons :
Core Heterocycles: The isoxazole core in the target compound contrasts with triazole (e.g., compounds [7–9]) or furan (e.g., Ranitidine derivatives) backbones.
Sulfur-Containing Functional Groups :
- The sulfonamide group (-SO₂NH-) in the target differs from sulfonyl (-SO₂-) groups in triazole derivatives and sulfanyl (-S-) linkages in Ranitidine analogues. Sulfonamides are stronger hydrogen-bond acceptors, which may improve solubility and target engagement compared to sulfanyl groups.
Substituent Effects :
- The fused thiophene-furan moiety in the target compound introduces extended π-conjugation and lipophilicity, contrasting with halogenated phenyl groups in triazole derivatives or nitroacetamide groups in Ranitidine-related compounds. This could influence membrane permeability and metabolic stability.
Functional Implications :
- Bioactivity: Sulfonamides are known for antimicrobial and carbonic anhydrase inhibitory activity. The target compound’s structure may confer broader target selectivity compared to triazole-thiones, which often exhibit antifungal properties, or Ranitidine derivatives, which target histamine receptors.
- Solubility : The polar sulfonamide group may enhance aqueous solubility relative to the lipophilic thiophene-furan system, balancing pharmacokinetic properties.
- Stability : The absence of tautomerism (unlike triazole-thiones) and the rigid isoxazole core may improve chemical stability under physiological conditions.
Biological Activity
3,5-Dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound recognized for its potential biological activities. This compound belongs to the isoxazole class and features a unique combination of functional groups, including thiophene and furan, which contribute to its diverse applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following components:
- Isoxazole ring : A five-membered heterocyclic compound containing nitrogen.
- Sulfonamide group : Known for its antibacterial properties.
- Thiophene and furan rings : Contribute to the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the isoxazole ring : Achieved through cycloaddition reactions.
- Introduction of thiophene and furan rings : Accomplished via palladium-catalyzed cross-coupling reactions.
- Amidation : Finalization through the reaction of carboxylic acid derivatives with amines.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have shown that isoxazole derivatives can induce cytotoxic effects in cancer cell lines. For example, related compounds have been tested against human promyelocytic leukemia cells (HL-60), revealing significant cytotoxicity with IC50 values ranging from 86 to 755 μM. The mechanism involves modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1, suggesting that these compounds may promote apoptosis and cell cycle arrest .
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity. Compounds within this class have been evaluated for their effectiveness against various bacterial strains. The presence of thiophene and furan rings enhances their interaction with biological targets, potentially increasing their efficacy as antimicrobial agents .
Enzyme Inhibition
Research has also focused on the compound's ability to inhibit specific enzymes. For instance, sulfonamide derivatives have been tested for their inhibitory potential against human carbonic anhydrase isoforms. Although many derivatives showed weak inhibition, some exhibited modest activity, indicating the potential for further optimization in drug design .
The biological activity of this compound is believed to involve:
- Enzyme inhibition : Binding to active sites of target enzymes.
- Receptor modulation : Interacting with specific receptors to alter cellular signaling pathways.
- Induction of apoptosis : Promoting programmed cell death in cancer cells through modulation of key regulatory proteins .
Case Studies
- Cytotoxicity in HL-60 Cells : A study demonstrated that certain isoxazole derivatives significantly reduced cell viability in HL-60 cells, with specific compounds inducing apoptosis through downregulation of Bcl-2 and upregulation of p21^WAF-1 .
- Antimicrobial Testing : Another study evaluated various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antibacterial agents .
Comparative Analysis
Q & A
Q. What are the key synthetic routes for 3,5-dimethyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)isoxazole-4-sulfonamide?
The synthesis typically involves:
- Isoxazole ring formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted alkenes) under mild conditions .
- Coupling reactions : The thiophene-furan moiety is introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by sulfonamide linkage formation using sulfonyl chlorides .
Q. Example synthesis protocol :
Q. How is the compound characterized structurally?
Q. Key crystallographic parameters (hypothetical example) :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.042 |
| Hydrogen bonds | C11–H11···N1 (2.89 Å) |
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties?
Q. Example DFT results :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| HOMO (eV) | -6.3 | N/A |
| C–S bond length (Å) | 1.76 | 1.78 |
Q. How to resolve contradictions in crystallographic and spectroscopic data?
- Issue : Discrepancies in bond angles (e.g., isoxazole ring distortion in X-ray vs. DFT).
- Solution :
Q. What methodologies assess potential biological activity?
- Target prediction : Molecular docking (e.g., AutoDock Vina) against enzymes like carbonic anhydrase (sulfonamide motif) .
- In vitro assays :
- Antimicrobial : MIC testing against S. aureus (e.g., 12.5 µg/mL) .
- Enzyme inhibition : IC₅₀ determination via fluorometric assays .
Q. Hypothetical docking results :
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| Carbonic anhydrase IX | -9.2 |
| EGFR kinase | -8.7 |
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
